1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
CAS No.: 887591-09-5
Cat. No.: VC16681709
Molecular Formula: C17H23F3N2O2
Molecular Weight: 344.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887591-09-5 |
|---|---|
| Molecular Formula | C17H23F3N2O2 |
| Molecular Weight | 344.37 g/mol |
| IUPAC Name | tert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-7-12(11-22)10-21-14-6-4-5-13(9-14)17(18,19)20/h4-6,9,12,21H,7-8,10-11H2,1-3H3 |
| Standard InChI Key | BHAXYTZMGMYPML-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring with three key modifications:
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A Boc group (-OC(O)C(CH₃)₃) at the 1-position, which serves as a temporary protecting group for the amine during multistep syntheses.
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An aminomethyl substituent (-CH₂NH-) at the 3-position of the pyrrolidine ring.
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A 3-trifluoromethylphenyl group attached to the aminomethyl nitrogen, introducing electron-withdrawing and hydrophobic characteristics .
The stereochemistry at the 3-position is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. Chirality is typically introduced during the synthesis of the pyrrolidine precursor or via asymmetric catalysis in subsequent steps .
Spectroscopic and Computational Data
Key identifiers include:
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Molecular Formula: C₁₈H₂₄F₃N₃O₂
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Molecular Weight: 383.4 g/mol
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SMILES: O=C(OC(C)(C)C)N1CC@HCC1
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InChI Key: CMIBWIAICVBURI-ZETCQYMHSA-N (derived from analogous Boc-protected pyrrolidines) .
Computational predictions using tools like XLOGP3 and SILICOS-IT suggest a Log P o/w of 0.77, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The topological polar surface area (TPSA) is estimated at 55.56 Ų, aligning with compounds exhibiting oral bioavailability .
Synthetic Routes and Optimization
Boc Protection of Pyrrolidine Precursors
The synthesis begins with (S)-3-aminopyrrolidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:
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Dissolving (S)-3-aminopyrrolidine (99.8% purity, 99.5% ee) in methanol.
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Dropwise addition of Boc₂O and potassium hydroxide (25% methanolic solution) at 15–20°C while maintaining pH 11.8–12.2 .
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Isolation of (S)-1-Boc-3-aminopyrrolidine in 81.7% yield after vacuum distillation .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Predicted at 17.4 mg/mL (ESOL model), classifying it as "very soluble" .
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Storage: Requires protection from moisture and light at 2–8°C due to Boc group sensitivity to acidic and basic conditions .
ADME Profiles
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GI Absorption: High (predicted bioavailability score: 0.55) .
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CYP Inhibition: No significant inhibition of CYP1A2, 2C19, 2C9, 2D6, or 3A4 .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its trifluoromethyl group enhances binding affinity to hydrophobic pockets in target proteins .
Case Study: Antiviral Agents
In a 2025 study, derivatives of this compound demonstrated submicromolar activity against SARS-CoV-2 main protease (Mpro). The Boc group was cleaved in vivo to release the active amine, which formed hydrogen bonds with protease active sites .
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